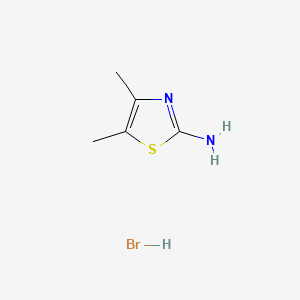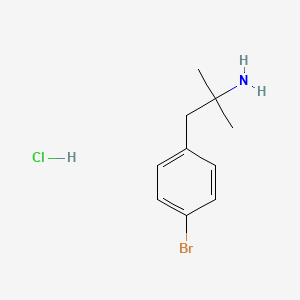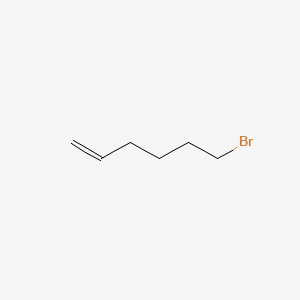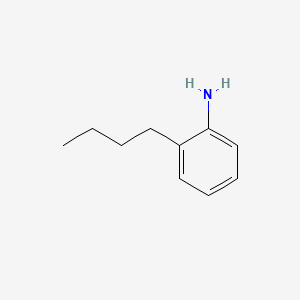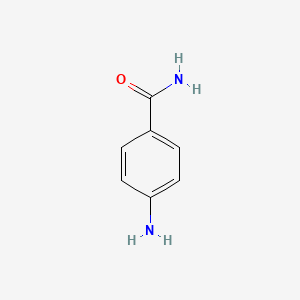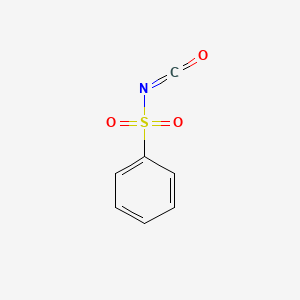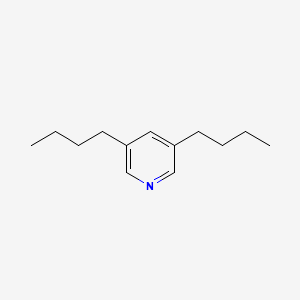
3,5-Dibutylpyridine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3,5-dibutylpyridine involves several chemical strategies, including condensation reactions, decarboxylation methods, and the use of specific catalysts or reagents. For instance, the synthesis of diorganotin(IV) oxides and pyridine derivatives showcases the complexity and diversity of methods available for creating pyridine-based structures, emphasizing the influence of substituents and solvent on the supramolecular structure (García-Zarracino & Höpfl, 2005). Similarly, the synthesis of 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation highlights the innovative approaches to introducing functional groups onto the pyridine ring (Boto, Hernández, de Leon, & Suárez, 2001).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including 3,5-dibutylpyridine, is crucial for understanding their chemical reactivity and properties. X-ray diffraction studies offer insights into the arrangement of atoms within the molecule, revealing how substituents influence the overall structure and stability. For example, research on related pyridine compounds has shown how molecular aggregation and hydrogen bonding interactions play a significant role in the solid-state structure, affecting the compound's physical and chemical behaviors (Fenton, Moody, Casellato, Vigato, & Graziani, 1985).
Chemical Reactions and Properties
3,5-Dibutylpyridine participates in various chemical reactions, reflecting its versatile chemical properties. It can undergo electrophilic and nucleophilic substitutions, highlighting its reactivity towards different chemical agents. The compound's behavior in reactions such as the novel dealkylation process, which affords access to new substitution patterns, underscores the potential for structural modification and functionalization of pyridine rings (Blackburn & Guan, 2000).
Scientific Research Applications
1. Synthesis of Hyperbranched Polyelectrolytes
3,5-Bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide, derived from 3,5-lutidine, have been used in synthesizing new hyperbranched polyelectrolytes. This process, monitored by 1H NMR, revealed insights into reaction kinetics and the structural investigation of these hyperbranched poly[3,5-bis(alkylene)pyridinium]s (Monmoton et al., 2008).
2. Multidrug Resistance Reverting Agent
Research has explored 3,5-dibenzoyl-1,4-dihydropyridines, including 3,5-Dibutylpyridine analogs, for their potential in reversing multidrug resistance (MDR) in cancer treatments. These compounds showed promise in not affecting vascular smooth muscle contractility (Saponara et al., 2004).
3. Synthesis of Branched Oligopyridines
3,5-Dibutylpyridine derivatives have been used in the synthesis of branched oligopyridines. This application involves [4+2] cycloadditions and cross-coupling reactions, demonstrating the chemical versatility of these compounds (Pabst & Sauer, 1999).
4. Iron(II) Complex Formation
2,6-di(1H-pyrazol-3-yl)-pyridine derivatives, related to 3,5-Dibutylpyridine, have been synthesized for the formation of Iron(II) complex salts. These structures exhibit unique hydrogen bonding and have potential implications in materials science (Roberts et al., 2014).
5. Sustained Delivery of Dideoxynucleosides
3,5-Dibutylpyridine derivatives have been explored in the development of carrier systems for sustained delivery of dideoxynucleosides to the brain, an innovative approach in treating neurological disorders associated with AIDS (Palomino et al., 1989).
6. Antioxidant and Chelating Agents
Synthesized derivatives of 3,5-Dibutylpyridine have demonstrated significant antioxidant and metal chelating activities, suggesting their potential use in treating diseases associated with oxidative stress (Sudhana & Adi, 2019).
7. Metabolic Effects Research
Studies on 3,5-di-iodothyronine, a compound related to 3,5-Dibutylpyridine, have shown significant metabolic effects, indicating potential applications in endocrinology and metabolism research (Cimmino et al., 1996).
8. Antimicrobial Evaluation
Novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, related to 3,5-Dibutylpyridine, have shown potential in antimicrobial applications, demonstrating the broad scope of pyridine derivatives in medical research (Elgemeie et al., 2017).
9. Photochemical Studies
3,5-Dibutylpyridine derivatives have been used in the study of photochemical reactions, providing insights into the behavior of these compounds under different atmospheric conditions (Memarian et al., 2002).
10. Synthesis of Luminescent Probes
Cyclometalated iridium(III) complexes with 3,5-Dibutylpyridine derivatives have been synthesized for use as luminescent probes in cellular imaging, highlighting their application in biochemistry and medical diagnostics (Moromizato et al., 2012).
Safety And Hazards
The specific safety and hazards information for 3,5-Dibutylpyridine is not available in the retrieved sources.
Future Directions
The future directions or applications of 3,5-Dibutylpyridine are not explicitly mentioned in the retrieved sources.
Please note that this information is based on the available sources and there might be more recent studies or data related to 3,5-Dibutylpyridine.
properties
IUPAC Name |
3,5-dibutylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-5-7-12-9-13(8-6-4-2)11-14-10-12/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOMZRGTNZQMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=CN=C1)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160859 | |
| Record name | 3,5-Dibutylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibutylpyridine | |
CAS RN |
139-83-3 | |
| Record name | 3,5-Dibutylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibutylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dibutylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dibutylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibutylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Dibutylpyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FBA3WFB83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



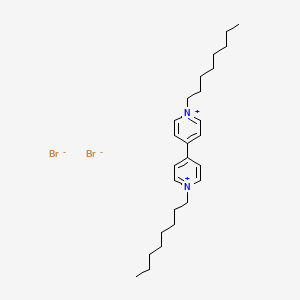
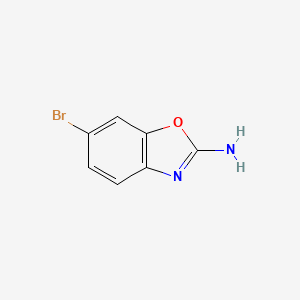
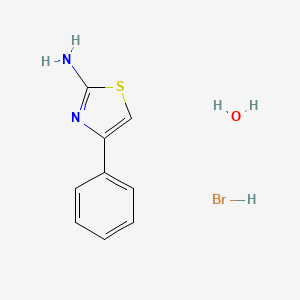
![5-Methoxybenzo[d]thiazol-2-amine](/img/structure/B1265578.png)
